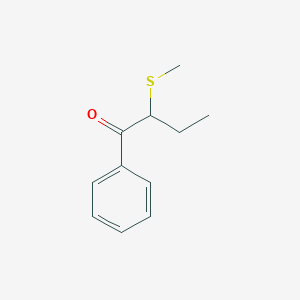
2-(Methylsulfanyl)-1-phenylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfanyl)-1-phenylbutan-1-one is an organic compound that features a phenyl group attached to a butanone backbone with a methylsulfanyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-1-phenylbutan-1-one can be achieved through several methods. One common approach involves the alkylation of a phenylbutanone precursor with a methylsulfanyl group. This reaction typically requires the use of a strong base, such as sodium hydride, and a methylsulfanyl halide, such as methylsulfanyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylsulfanyl)-1-phenylbutan-1-one undergoes various chemical reactions, including:
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenylbutanones.
Applications De Recherche Scientifique
2-(Methylsulfanyl)-1-phenylbutan-1-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Methylsulfanyl)-1-phenylbutan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, such as enzyme inhibition or receptor activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methylsulfanyl)-1-phenylethanone: Similar structure but with a shorter carbon chain.
2-(Methylsulfanyl)-1-phenylpropan-1-one: Similar structure but with a different carbon chain length.
2-(Methylsulfanyl)-1-phenylpentan-1-one: Similar structure but with a longer carbon chain.
Uniqueness
2-(Methylsulfanyl)-1-phenylbutan-1-one is unique due to its specific carbon chain length and the presence of both a phenyl group and a methylsulfanyl substituent. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
14229-63-1 |
|---|---|
Formule moléculaire |
C11H14OS |
Poids moléculaire |
194.30 g/mol |
Nom IUPAC |
2-methylsulfanyl-1-phenylbutan-1-one |
InChI |
InChI=1S/C11H14OS/c1-3-10(13-2)11(12)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3 |
Clé InChI |
DNTIOSKYOIIKGM-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)C1=CC=CC=C1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




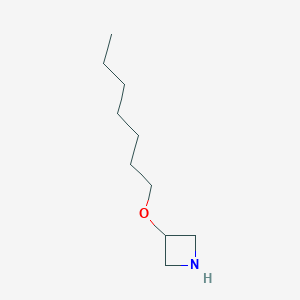
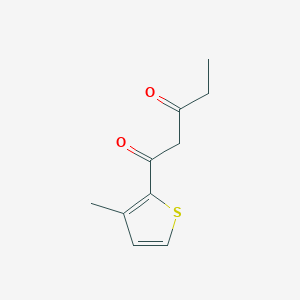

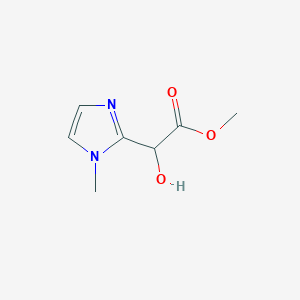
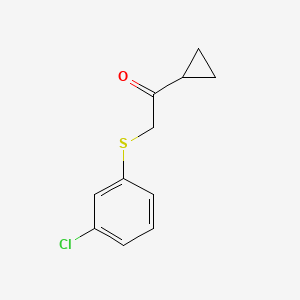


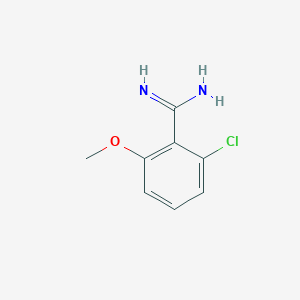
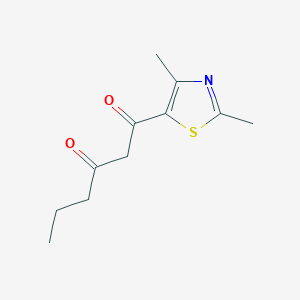
![Cis-3-benzyl-1,5-dimethyl-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13637056.png)
![3-[(Benzyloxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylicacid](/img/structure/B13637060.png)

